molecular formula C17H38ClNO9 B8127010 Aminooxy-peg8-methane hydrochloride salt

Aminooxy-peg8-methane hydrochloride salt

Cat. No.: B8127010
M. Wt: 435.9 g/mol
InChI Key: ZEBCYTZOGCFTLK-UHFFFAOYSA-N
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Description

O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride is a complex organic compound with a long chain of ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride involves multiple steps. One common method starts with the preparation of intermediate compounds such as 2-[2-(2-methoxyethoxy)ethoxy]ethanol . This intermediate is then reacted with hydroxylamine hydrochloride under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions by donating electrons . The compound’s long ethoxy chain allows it to interact with multiple sites within a molecule, enhancing its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol
  • 2-[2-(2-methoxyethoxy)ethoxy]acetic acid

Uniqueness

O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride is unique due to its long ethoxy chain, which provides enhanced solubility and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO9.ClH/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18;/h2-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBCYTZOGCFTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38ClNO9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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